molecular formula C26H25NO5S B2747898 6-ethoxy-1-(3-methoxybenzyl)-3-tosylquinolin-4(1H)-one CAS No. 902618-11-5

6-ethoxy-1-(3-methoxybenzyl)-3-tosylquinolin-4(1H)-one

Cat. No. B2747898
M. Wt: 463.55
InChI Key: AIKYDDVMOARGAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-ethoxy-1-(3-methoxybenzyl)-3-tosylquinolin-4(1H)-one, also known as EMBTQ, is a synthetic compound that has gained attention in the scientific community due to its potential use as a pharmacological tool. EMBTQ belongs to the class of quinoline derivatives and has been shown to have promising applications in research related to neuroscience and cancer.

Scientific Research Applications

Synthesis and Structural Characterization

A study by Ramachandran et al. (2012) detailed the synthesis of mixed ligand palladium(II) complexes of 6-methoxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde 4N-substituted thiosemicarbazones. These complexes were characterized by analytical and spectral techniques, revealing their coordination behavior and molecular structure through X-ray diffraction studies. Their interaction with calf thymus DNA and bovine serum albumin suggested potential biological applications, including antioxidant activity and cytotoxicity against human lung cancer cell lines (Ramachandran et al., 2012).

Antioxidant Applications

Blaszczyk et al. (2013) presented Ethoxyquin (EQ), a closely related compound, for its antioxidant properties used in animal feed to protect against lipid peroxidation. Despite its restricted use in human food, its presence in animal-derived food products necessitates understanding its safety and biological impact. This study highlighted the need for ongoing research into the safety and metabolic effects of such compounds (Blaszczyk et al., 2013).

Biological Interactions and Effects

Reyes et al. (1995) investigated the inhibitory effect of Ethoxyquin on electron transport in mitochondrial respiratory chains, demonstrating its potential to interfere with cellular metabolic pathways. Such findings are crucial for understanding the broader implications of using similar compounds in various applications, including their potential effects on human health (Reyes et al., 1995).

Enzymatic Synthesis and Drug Intermediates

Wu et al. (2020) reported on the asymmetric synthesis of a key dextromethorphan intermediate using a newly discovered cyclohexylamine oxidase. This research underscores the synthetic utility of quinoline derivatives in pharmaceutical production, showcasing their role in creating medically relevant molecules (Wu et al., 2020).

Metabolic Studies and Drug Development

Investigations into the metabolism of potential pharmaceuticals are crucial for drug development. For instance, the metabolism of an 8-aminoquinoline antileishmanial drug in rat liver microsomes was studied to understand its metabolic pathways, highlighting the importance of metabolic studies in the development of new drugs (Theoharides et al., 1985).

properties

IUPAC Name

6-ethoxy-1-[(3-methoxyphenyl)methyl]-3-(4-methylphenyl)sulfonylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25NO5S/c1-4-32-21-10-13-24-23(15-21)26(28)25(33(29,30)22-11-8-18(2)9-12-22)17-27(24)16-19-6-5-7-20(14-19)31-3/h5-15,17H,4,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIKYDDVMOARGAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=C(C=C3)C)CC4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-ethoxy-1-(3-methoxybenzyl)-3-tosylquinolin-4(1H)-one

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